4-Chloro-2-hydrazinylpyridine
Overview
Description
4-Chloro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.58 .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Synthesis and Reactivity
4-Chloro-2-hydrazinylpyridine is used in various synthetic processes. For instance, it reacts with salicylaldehyde derivatives to produce 2-{2-[2-hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles, which are significant in the study of fluorescence spectra and their sensitivity to zinc ions (Ershov et al., 2018). Another study highlighted how 2-pyridylhydrazones, formed by adding substituted 2-hydrazinylpyridines to certain compounds, undergo different types of cyclizations based on the kind of substitution (Cheurfa et al., 2016).
Chemical Substitution Reactions
2-Chloro-3-cyanopyridines, when reacted with hydrazine hydrate and sodium azide, produce hydrazinopyridines and other derivatives. This showcases the versatility of this compound in nucleophilic substitution reactions (Bomika et al., 1976).
Complex Formation with Metals
The compound has applications in forming complexes with metals such as copper(II) and zinc(II). These complexes are studied for their crystal structures and potential in various chemical processes (Despaigne et al., 2009).
Synthesis of Novel Compounds
It's also used in the synthesis of new compounds with potential biological activities. For example, a study synthesized new 2,4,6-tri-substituted pyridine derivatives using this compound and investigated their antimicrobial activities (Abdel Salam et al., 2014).
Nucleophilic Aromatic Substitution
A study efficiently synthesized substituted hydrazinylpyridines via nucleophilic substitution of a chlorine substituent in different chloropyridines, demonstrating the utility of this compound in such processes (Ekar & Kranjc, 2020).
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-2-hydrazinylpyridine are not mentioned in the search results, research into hydrazinyl compounds is ongoing due to their wide range of pharmacological activities . This suggests that this compound could have potential applications in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
Hydrazinyl compounds are known to exhibit a wide range of pharmacological activities, including antimycobacterial properties .
Mode of Action
It’s known that hydrazinyl compounds can form hydrazones with carbonyl compounds, which may contribute to their biological activity .
Result of Action
tuberculosis, suggesting potential antimycobacterial effects .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWOSVIWAQWADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663753 | |
Record name | 4-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364757-36-8 | |
Record name | 4-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.